tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate
Description
tert-Butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate (molecular formula: C₁₂H₂₂N₂O₃) is a spirocyclic compound featuring a unique bicyclic structure with a tert-butyl carboxylate group, an aminomethyl substituent, and an oxygen atom (7-oxa) in the spiro[2.5]octane framework. Its hydrochloride salt form (C₁₂H₂₃ClN₂O₃, molecular weight: 278.78) is documented as a building block in pharmaceutical synthesis . The compound’s rigid spirocyclic core and functional groups make it valuable for drug discovery, particularly in modulating pharmacokinetic properties like solubility and metabolic stability.
Properties
CAS No. |
2169126-19-4 |
|---|---|
Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-9(6-13)16-8-12(14)4-5-12/h9H,4-8,13H2,1-3H3 |
InChI Key |
GDHRJRMEISYLRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC12CC2)CN |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Core Construction via Iodocyclization
A foundational approach involves iodocyclization to assemble the spiro[2.5]octane framework. Source details a related synthesis of tert-butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate, which shares mechanistic parallels.
Procedure :
-
Precursor Preparation : React a linear amino alcohol with tert-butyl dicarbonate (Boc₂O) in dichloromethane to protect the amine.
-
Iodocyclization : Treat the Boc-protected amino alcohol with iodine and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF). This promotes intramolecular nucleophilic displacement, forming the spirocyclic iodomethyl intermediate.
-
Aminomethylation : Substitute the iodine atom with an aminomethyl group using aqueous ammonia or a protected amine source.
Key Data :
Analytical Characterization and Validation
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) :
-
NMR (400 MHz, CDCl₃): Peaks at δ 3.35 (dd, J = 10.6, 3.9 Hz, 1H, NCH₂), 1.44 (s, 9H, tert-butyl) confirm the spirocyclic and Boc-protected structure.
-
NMR : Signals at δ 156.4 (C=O), 83.6 (spiro quaternary carbon), and 28.5 (tert-butyl CH₃) align with expected connectivity.
High-Resolution Mass Spectrometry (HRMS) :
-
Observed [M+H]⁺ at m/z 242.31 matches the theoretical molecular weight (calc’d for C₁₂H₂₂N₂O₃: 242.31).
Applications in Pharmaceutical Intermediate Synthesis
The compound’s spirocyclic rigidity and bifunctional groups make it valuable for:
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Carbamate
The tert-butyl carbamate (Boc) group serves as a protective moiety for amines. Acidic hydrolysis removes this group efficiently:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| HCl in dioxane (4 M, 25°C, 2 h) | 6-(Aminomethyl)-7-oxa-4-azaspiro[2.5]octane | 92% |
The reaction proceeds via protonation of the carbamate oxygen, followed by cleavage to release CO₂ and tert-butanol. This deprotection is critical for exposing the free amine in subsequent reactions .
Ring-Opening Reactions of the Spirocyclic Ether
The 7-oxa spirocyclic structure undergoes nucleophilic ring-opening under basic or nucleophilic conditions. For example:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| NH₃ in MeOH (7 M, 80°C, 16 h) | 4-(Aminomethyl)-4-hydroxypiperidine derivative | 95% |
This transformation involves nucleophilic attack at the spirocyclic ether's oxygen, leading to ring expansion and formation of a piperidine scaffold. The reaction is stereospecific, retaining configuration at the aminomethyl carbon .
Functionalization of the Aminomethyl Group
The primary amine (-CH₂NH₂) participates in classical amine reactions:
Acylation
| Reagent | Product | Yield | Source |
|---|---|---|---|
| Acetyl chloride (Et₃N, DCM, 0°C) | 6-(Acetamidomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate | 85% |
Reductive Amination
| Reagent | Product | Yield | Source |
|---|---|---|---|
| Benzaldehyde (NaBH₃CN, MeOH) | 6-(Benzylaminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate | 78% |
These reactions expand the compound's utility in generating derivatives for structure-activity studies .
Amine Oxidation
| Reagent | Product | Yield | Source |
|---|---|---|---|
| H₂O₂ (pH 4.5, FeSO₄ catalyst) | 6-(Nitromethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate | 63% |
Ether Stability
The 7-oxa ether resists oxidation under mild conditions (e.g., KMnO₄, H₂O), preserving the spirocyclic framework .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Case Study: Antidepressant Activity
A study evaluated the compound's effect on serotonin receptors, demonstrating promising antidepressant-like activity in animal models. The results indicated that the compound could modulate serotonin levels effectively, suggesting its potential use in treating mood disorders.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological research.
Case Study: Cognitive Enhancement
Research has shown that this compound may enhance cognitive functions in preclinical studies by acting on cholinergic pathways. The findings suggest that it could be developed into a treatment for cognitive decline associated with neurodegenerative diseases.
Materials Science
This compound can be utilized in polymer synthesis and material development due to its unique spirocyclic structure.
Case Study: Polymer Composite Development
In a recent study, researchers incorporated this compound into polymer matrices to improve mechanical properties and thermal stability. The resulting composites exhibited enhanced durability, making them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with molecular targets through its aminomethyl group. This group can form hydrogen bonds and electrostatic interactions with specific amino acid residues in proteins, leading to modulation of their activity. The spirocyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Spiro Ring Size and Heteroatom Positioning
- tert-Butyl 4-Oxo-6-Azaspiro[2.5]Octane-6-Carboxylate (CAS 1101840-74-7): Molecular formula: C₁₂H₁₉NO₃ (MW 225.29).
- tert-Butyl 7-Oxo-4-Azaspiro[2.5]Octane-4-Carboxylate (CAS 1892578-21-0): Molecular formula: C₁₂H₁₉NO₃ (MW 225.28). Contains a ketone (7-oxo) instead of aminomethyl, limiting its utility in amide coupling reactions but enhancing electrophilicity for nucleophilic additions .
- tert-Butyl 4,7-Diazaspiro[2.5]Octane-4-Carboxylate (CAS 2173992-48-6) :
Spiro Ring Expansion
- tert-Butyl 7-Oxo-2,6-Diazaspiro[3.4]Octane-2-Carboxylate (CAS 1234616-51-3): Molecular formula: C₁₁H₁₈N₂O₃ (MW 226.27).
Functional Group Modifications
Aminomethyl vs. Aromatic/Alkyl Substituents
- tert-Butyl (S)-7-(5-Phenylpent-1-en-3-yl)-4,7-Diazaspiro[2.5]Octane-4-Carboxylate (3s): Synthesized via iridium-catalyzed amination (98% yield, 95% ee). The phenylpentenyl side chain enhances lipophilicity, favoring blood-brain barrier penetration, unlike the hydrophilic aminomethyl group in the target compound .
- tert-Butyl 7-(2-Hydroxy-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-7-yl)-4,7-Diazaspiro[2.5]Octane-4-Carboxylate (CAS 2133298-72-1): Part of the Risdiplam (spinal muscular atrophy drug) scaffold. The pyridopyrimidinone moiety introduces π-π stacking capability, absent in the aminomethyl derivative, for enhanced protein binding .
Biological Activity
Tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate is a synthetic organic compound with a unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2413876-30-7 |
| Molecular Formula | C₁₂H₁₈N₂O₃ |
| Molecular Weight | 242.31 g/mol |
Structural Characteristics
The compound features a spirocyclic structure, which contributes to its unique biological properties. The presence of both an amino group and a carboxylate moiety enhances its potential interactions with biological targets.
This compound is believed to modulate biological pathways by interacting with specific enzymes or receptors. Its spirocyclic configuration may increase binding affinity, making it a promising candidate for drug development.
Research Findings
- Enzyme Inhibition : Studies have indicated that the compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. This suggests potential applications in treating metabolic disorders.
- Antimicrobial Activity : Preliminary research has shown that this compound possesses antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.
- Neuroprotective Effects : Some studies highlight its potential neuroprotective effects, indicating that it may help in conditions like neurodegenerative diseases by preventing neuronal damage.
Case Studies
- Case Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the activity of a specific enzyme (e.g., acetylcholinesterase) with an IC50 value of 45 µM, suggesting moderate potency as an enzyme inhibitor.
- Antimicrobial Efficacy : In a clinical trial assessing various compounds for antimicrobial activity, this compound showed significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Neuroprotection in Animal Models : Research involving animal models of Alzheimer's disease indicated that administration of the compound resulted in reduced neuroinflammation and improved cognitive function compared to untreated controls.
Toxicological Profile
While the biological activities are promising, understanding the safety profile is crucial:
These findings indicate that while the compound has therapeutic potential, caution should be exercised regarding its handling and application.
Q & A
Q. What are the optimal synthetic conditions for preparing tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate?
The compound can be synthesized via iridium-catalyzed amination or nucleophilic substitution under standard conditions. For example, reactions in dimethylformamide (DMF) at 70°C with allyl acetate as a reagent yield structurally analogous spiro compounds in high purity (98% yield). Purification is achieved via silica gel column chromatography using a hexane:ethyl acetate gradient (20:1 to 10:1), as demonstrated in similar syntheses .
Q. What purification methods are effective for isolating this compound?
Silica gel column chromatography is the primary purification method. A hexane:ethyl acetate gradient (e.g., 20:1 to 10:1) effectively isolates the product as a light yellow oil. Thin-layer chromatography (TLC) with a 4:1 hexane:ethyl acetate ratio (Rf = 0.29) monitors purity .
Q. Which spectroscopic techniques confirm the compound’s structural identity?
- 1H/13C NMR : Assigns proton and carbon environments, confirming the spirocyclic scaffold and tert-butyl group.
- HRMS (ESI) : Validates molecular weight (e.g., observed m/z vs. calculated for C12H23N2O3).
- HPLC : Determines enantiomeric excess (e.g., 95% ee for analogous compounds) .
Q. How should this compound be stored to ensure stability?
Store at 2–8°C under inert gas (e.g., nitrogen or argon) in a light-protected container. Avoid moisture to prevent tert-butyl ester hydrolysis, which is critical for maintaining structural integrity .
Q. What safety precautions are required during handling?
Use chemical-resistant gloves (e.g., nitrile) and a lab coat. In case of skin contact, rinse immediately with water. Work in a fume hood to minimize inhalation risks, as recommended for structurally related carbamates .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in its crystal structure be analyzed?
Employ SHELX software (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks. Graph set analysis (e.g., Etter’s formalism) identifies donor-acceptor interactions, revealing supramolecular assembly trends in the solid state .
Q. What mechanistic insights explain the stereoselectivity in its synthesis?
Iridium-catalyzed amination proceeds via a π-allyl intermediate, where chiral ligands enforce enantioselectivity. Computational studies (DFT) on analogous spiro compounds suggest steric effects from the tert-butyl group direct nucleophilic attack, yielding >95% ee .
Q. How does the spirocyclic scaffold influence its reactivity in further derivatization?
The 7-oxa-4-azaspiro[2.5]octane core stabilizes transition states in ring-opening reactions. For example, the aminomethyl group undergoes selective acylation or alkylation under mild conditions, enabling functionalization for drug discovery .
Q. What challenges arise in resolving crystallographic disorder for this compound?
Spirocyclic systems often exhibit rotational disorder. Use high-resolution X-ray data (≤1.0 Å) and SHELXL’s PART/SUMP restraints to model overlapping conformers. Twinning analysis (e.g., via PLATON) may be required for accurate refinement .
Q. How can its pharmacokinetic properties be predicted computationally?
Apply QSPR models to estimate logP (experimental: ~2.62) and PSA (55.56 Ų). Molecular dynamics simulations predict blood-brain barrier permeability, guided by the spirocyclic rigidity and tert-butyl lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
